3-Chloro-4-fluoro-1,2,5-thiadiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-fluoro-1,2,5-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2ClFN2S/c3-1-2(4)6-7-5-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAQYVHPXUEQKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSN=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2ClFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 3 Chloro 4 Fluoro 1,2,5 Thiadiazole
Fundamental Cyclization Approaches to the 1,2,5-Thiadiazole (B1195012) Core
The construction of the 1,2,5-thiadiazole ring is the foundational step in the synthesis of its derivatives. Various methods have been developed, primarily involving the reaction of nitrogen- and carbon-containing precursors with sulfur-donating reagents.
Reactions Involving Cyanogen (B1215507) and Sulfur Chlorides
A historically significant and direct method for forming the 1,2,5-thiadiazole ring involves the reaction of cyanogen ((CN)₂) with sulfur chlorides. Specifically, the reaction of cyanogen with sulfur dichloride (SCl₂) can produce 3,4-dichloro-1,2,5-thiadiazole (B139948). google.comwikipedia.org This reaction provides a direct route to a key chlorinated precursor for 3-chloro-4-fluoro-1,2,5-thiadiazole (B6235157). The process involves a 1:1 molar ratio of cyanogen and sulfur dichloride, often in the presence of a chloride ion catalyst. google.com
The reaction can be represented as: (CN)₂ + SCl₂ → C₂Cl₂N₂S google.com
This method is valued for its efficiency in producing the dichlorinated thiadiazole, which serves as a crucial starting material for subsequent halogen exchange reactions. google.comwikipedia.org
Alternative Precursors and Ring-Forming Reactions
Beyond the use of cyanogen, other precursors can be employed to construct the 1,2,5-thiadiazole core. One common approach involves the reaction of vicinal diamines with sulfur-containing reagents. chemicalbook.com For instance, ethylenediamine (B42938) can react with sulfur monochloride or sulfur dichloride to form the parent 1,2,5-thiadiazole. chemicalbook.com
Another versatile method utilizes open-chain cyanoformamide (B1595522) or alkyl cyanoformimidates, which react with sulfur monochloride or dichloride to yield 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives. google.com This approach is particularly useful for introducing a hydroxyl group that can be subsequently modified.
Furthermore, aminoacetonitrile (B1212223) has been used as a precursor, reacting with sulfur halides to produce 3-halo- and 3,4-dihalo-1,2,5-thiadiazoles. googleapis.com The reaction of aminoacetonitrile with sulfur monochloride yields 3-chloro-1,2,5-thiadiazole, while its reaction with sulfur dichloride in the presence of chlorine produces 3,4-dichloro-1,2,5-thiadiazole. googleapis.com
Strategies for Halogen Introduction on the Thiadiazole Ring
Once the 1,2,5-thiadiazole ring is formed, the introduction of specific halogen atoms is the next critical phase. This can be achieved through direct halogenation or, more commonly for fluorinated compounds, through halogen exchange reactions.
Direct Halogenation Techniques and Regioselectivity
Direct halogenation of the 1,2,5-thiadiazole ring can be challenging and may lead to a mixture of products. The regioselectivity of the reaction, which dictates the position of the incoming halogen, is a key consideration. youtube.com For instance, the chlorination of 1,2,5-thiadiazole can result in both mono- and di-chlorinated products. The reactivity of the starting material and the reaction conditions play a crucial role in determining the outcome. youtube.com
Due to the electron-deficient nature of the 1,2,5-thiadiazole ring, electrophilic aromatic substitution reactions like halogenation are generally not facile. bu.edu.eg However, the presence of activating groups can facilitate these reactions.
Halogen Exchange Reactions: Fluorination from Chlorinated Precursors
A more controlled and widely used method for synthesizing this compound is through a halogen exchange reaction, specifically by fluorinating a chlorinated precursor. researchgate.net This nucleophilic substitution reaction involves replacing a chlorine atom with a fluorine atom.
The starting material for this transformation is typically 3,4-dichloro-1,2,5-thiadiazole. researchgate.netoszk.hu The reaction involves treating the dichlorinated compound with a fluorinating agent.
The success of the halogen exchange reaction hinges on the choice of the fluorinating agent and the reaction conditions. Anhydrous potassium fluoride (B91410) (KF) is a commonly employed reagent for this purpose. researchgate.netoszk.hu The reaction is typically carried out in a high-boiling polar aprotic solvent, such as sulfolane, which facilitates the dissolution of the reactants and promotes the nucleophilic substitution. researchgate.netoszk.hu
A specific procedure involves refluxing a suspension of 3,4-dichloro-1,2,5-thiadiazole and anhydrous KF in sulfolane. researchgate.netoszk.hu The reaction mixture is heated to a high temperature, for instance, in an oil bath at 180°C, and refluxed overnight. researchgate.netoszk.hu Following the reaction, the volatile product, this compound, is isolated by distillation. researchgate.netoszk.hu This method has been shown to produce the desired product in good yield. researchgate.net
| Starting Material | Reagents | Solvent | Conditions | Product | Yield |
| 3,4-dichloro-1,2,5-thiadiazole | Anhydrous KF | Sulfolane | Reflux overnight at 180°C, followed by distillation | This compound | 40% researchgate.net |
Table 1: Optimized Reaction for the Synthesis of this compound.
The resulting this compound is a colorless liquid with a boiling point of 109°C at atmospheric pressure. researchgate.net
Minimization of Side Product Formation
The synthesis of this compound often starts from 3,4-dichloro-1,2,5-thiadiazole. A common method involves a halogen exchange reaction using an anhydrous fluoride salt in a suitable solvent. One established procedure involves refluxing 3,4-dichloro-1,2,5-thiadiazole with anhydrous potassium fluoride (KF) in sulfolane. researchgate.net This process is conducted at elevated temperatures, typically around 180°C, to facilitate the substitution of one chlorine atom with fluorine. researchgate.net
However, a key challenge in this synthesis is controlling the reaction to prevent the formation of undesired side products. The primary side products are the starting material, 3,4-dichloro-1,2,5-thiadiazole, and the over-fluorinated product, 3,4-difluoro-1,2,5-thiadiazole. researchgate.net To minimize the formation of these impurities, careful control of reaction conditions is crucial. The reaction progress is typically monitored, and the volatile products are removed by distillation upon completion. researchgate.net
Vigorous stirring and a controlled distillation temperature, around 200°C, help in separating the desired product from the less volatile starting material and solvent. researchgate.net Further purification of the collected raw product, which may still contain small amounts of the difluoro and dichloro derivatives, can be achieved through fractional distillation, for instance, using a Vigreux column. researchgate.net This purification step is essential to obtain pure this compound. researchgate.net
Alternative fluorinating agents like xenon difluoride (XeF₂), bromine trifluoride (BrF₃), or silver(II) fluoride (AgF₂) can also be used, where this compound is often the primary product. researchgate.net
Derivatization from this compound as a Building Block
The presence of two different halogen atoms on the 1,2,5-thiadiazole ring makes this compound a valuable and versatile building block for the synthesis of more complex molecules. The differential reactivity of the chlorine and fluorine atoms allows for selective functionalization through various reaction pathways.
Nucleophilic Aromatic Substitution (SNAr) Pathways
The electron-deficient nature of the 1,2,5-thiadiazole ring facilitates nucleophilic aromatic substitution (SNAr) reactions at the halogenated positions.
The chlorine and fluorine atoms on the this compound ring can be displaced by a variety of nucleophiles. The general principle of SNAr reactions on halo-substituted aromatic and heteroaromatic systems involves the attack of a nucleophile to form a Meisenheimer-type intermediate, followed by the departure of the halide leaving group. In the context of this compound, both halogens are susceptible to substitution. For example, reactions with N-nucleophiles like morpholine (B109124) can lead to the formation of products such as 3-chloro-4-morpholino-1,2,5-thiadiazole (B28689). nih.govsigmaaldrich.com
| Nucleophile | Resulting Product |
| Morpholine | 3-Chloro-4-morpholino-1,2,5-thiadiazole |
In SNAr reactions of dihalogenated heterocycles like this compound, the regioselectivity of the substitution is a critical aspect. Generally, fluorine is a better leaving group than chlorine in SNAr reactions when the attack of the nucleophile is the rate-determining step. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
The electronic properties of the 1,2,5-thiadiazole ring itself play a significant role. The electron-withdrawing nature of the heterocyclic ring system activates the attached halogens towards nucleophilic displacement. The specific position of substitution (at C3-Cl or C4-F) by an incoming nucleophile will be influenced by the relative stability of the potential Meisenheimer intermediates. The more stable intermediate will dictate the major product formed.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions provide a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds, and this compound can serve as a substrate in such transformations.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are highly effective for the functionalization of halogenated heterocycles. researchgate.net In the case of 3-chloro-4-halogeno-1,2,5-thiadiazoles, these reactions enable the introduction of various organic groups at the halogenated positions. researchgate.net
Research has shown that 3,4-dichloro-1,2,5-thiadiazole can undergo palladium-catalyzed cross-coupling reactions to yield 3-alkyl-, 3-alkenyl-, 3-alkynyl-, and 3-aryl-4-chloro-1,2,5-thiadiazoles. researchgate.net However, these reactions can be complicated by side reactions leading to the decomposition of the heterocyclic ring. researchgate.net To circumvent this, more reactive and selective dihalogeno-1,2,5-thiadiazoles, such as 3-bromo-4-chloro- and 3-chloro-4-iodo-1,2,5-thiadiazole, have been used. researchgate.net
Given the reactivity patterns in palladium-catalyzed cross-coupling reactions (I > Br > Cl >> F), it is expected that the C-Cl bond in this compound would be more reactive than the C-F bond. This differential reactivity allows for selective coupling at the chlorine-bearing carbon. For instance, a Suzuki coupling with an arylboronic acid would be anticipated to yield a 3-aryl-4-fluoro-1,2,5-thiadiazole.
Scope and Limitations with Different Coupling Partners
The reactivity of this compound in cross-coupling reactions is dictated by the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed reactions, the reactivity of halogens typically follows the order I > Br > Cl >> F. This hierarchy allows for selective functionalization, where the C-Cl bond can be targeted for coupling while the more robust C-F bond remains intact.
Palladium-catalyzed cross-coupling reactions are fundamental for creating C-C, C-N, and C-O bonds, and the principles of these reactions can be applied to this compound. While specific studies on this exact molecule are limited, extensive research on related halo-thiadiazoles, particularly 3,4-dichloro-1,2,5-thiadiazole and 3-bromo-4-chloro-1,2,5-thiadiazole, provides a strong basis for predicting its behavior. nih.govresearchgate.net
Suzuki-Miyaura Coupling: This reaction pairs the halo-thiadiazole with an organoboron compound, typically an aryl or vinyl boronic acid, to form a C-C bond. nih.gov For this compound, the reaction would selectively occur at the C-Cl position. Studies on 3,5-dichloro-1,2,4-thiadiazole (B1299824) show that mono-arylation can be achieved at room temperature, while diarylation requires higher temperatures. nih.gov This suggests that coupling at the C-Cl position of this compound with various arylboronic acids should be feasible under standard Suzuki conditions, likely requiring a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ or K₃PO₄. nih.govacs.org The scope would include electron-rich, electron-poor, and sterically hindered boronic acids, although yields may vary. acs.orgrsc.org
Stille Coupling: The Stille reaction utilizes organostannanes as coupling partners. Research on 3,4-dichloro-1,2,5-thiadiazole demonstrates its participation in Stille couplings. researchgate.net This indicates that this compound would react with various organotin reagents (e.g., aryl, alkenyl, or alkynyl stannanes) at the C-Cl position. researchgate.netnih.gov The chemoselectivity is a key advantage, allowing for precise modification without disturbing the C-F bond. nih.gov
Sonogashira Coupling: This coupling introduces an alkyne moiety via reaction with a terminal alkyne, co-catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org The reaction is generally performed under mild, basic conditions. wikipedia.org Based on the known reactivity of chloro-heterocycles, this compound is expected to couple with terminal alkynes to yield 3-alkynyl-4-fluoro-1,2,5-thiadiazoles. However, a potential limitation arises from the reactivity of the thiadiazole ring itself. In the case of 3,4-dichloro-1,2,5-thiadiazole, reaction with lithium acetylides can lead to ring opening rather than the expected substitution. researchgate.net This suggests that careful selection of conditions (e.g., copper-free protocols, specific base and solvent) would be crucial to favor the desired coupling over ring degradation. organic-chemistry.org
Heck Coupling: The Heck reaction couples the halo-thiadiazole with an alkene. organic-chemistry.org It is anticipated that this compound would undergo Heck coupling with activated alkenes, such as acrylates or styrenes, at the C-Cl position to form 3-alkenyl-4-fluoro-1,2,5-thiadiazoles. The reaction typically requires a palladium catalyst and a base. organic-chemistry.org
Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. organic-chemistry.org It is a powerful tool for synthesizing N-arylated compounds. This compound could be coupled with primary or secondary amines, including anilines and morpholine, to produce 3-amino-4-fluoro-1,2,5-thiadiazole derivatives. The reaction generally requires a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. organic-chemistry.org The synthesis of related compounds like 3-chloro-4-morpholino-1,2,5-thiadiazole highlights the feasibility of nucleophilic substitution on the thiadiazole ring. nih.govsigmaaldrich.com
The table below summarizes the expected scope and potential limitations for the coupling reactions of this compound.
| Coupling Reaction | Coupling Partner | Expected Product | Scope & Limitations |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids | 3-Aryl/Vinyl-4-fluoro-1,2,5-thiadiazole | Broad scope for various boronic acids. Reaction is selective for the C-Cl bond. nih.gov |
| Stille | Organostannanes (R-SnBu₃) | 3-Substituted-4-fluoro-1,2,5-thiadiazole | Effective for creating C-C bonds; selective for C-Cl over C-F. researchgate.netnih.gov |
| Sonogashira | Terminal Alkynes | 3-Alkynyl-4-fluoro-1,2,5-thiadiazole | Feasible, but risk of ring-opening as a side reaction, similar to related dichlorothiadiazoles. researchgate.netorganic-chemistry.org |
| Heck | Alkenes | 3-Alkenyl-4-fluoro-1,2,5-thiadiazole | Applicable with activated alkenes. organic-chemistry.org Selectivity for the C-Cl bond is expected. |
| Buchwald-Hartwig | Amines (Primary/Secondary) | 3-Amino-4-fluoro-1,2,5-thiadiazole | Requires specific palladium-ligand systems. organic-chemistry.org Offers a direct route to aminated derivatives. |
Ring-Opening and Re-closure Reactions of the Thiadiazole Moiety
The 1,2,5-thiadiazole ring, while aromatic, is susceptible to ring-opening reactions under specific conditions, particularly when activated by electron-withdrawing substituents like halogens. chemicalbook.com These reactions can be a limitation in synthetic design but also offer pathways to novel molecular structures.
One documented pathway involves the reaction of 3,4-dichloro-1,2,5-thiadiazole with strong nucleophiles. For instance, treatment with lithium or sodium 2-(trimethylsilyl)acetylide results in the opening of the thiadiazole ring. researchgate.net Instead of the anticipated substitution product, this reaction yields bis(2-(trimethylsilyl)ethynyl) sulfur and cyanogen as the major products, indicating a complete breakdown of the heterocyclic core. researchgate.net Similarly, reactions with metal amides can also induce ring opening, providing a stable synthon that can be further transformed. researchgate.net
Another mode of transformation is oxidative ring contraction, although this has been primarily documented for related thiadiazine systems. For example, 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one undergoes an oxidative ring contraction when treated with meta-chloroperoxybenzoic acid (m-CPBA) to yield a 1,2,5-thiadiazole derivative. researchgate.net While this is not a direct reaction of this compound, it illustrates a pathway where the sulfur atom of a related heterocycle is oxidized, leading to rearrangement and ring contraction. The sulfur atom in the 1,2,5-thiadiazole ring can also be oxidized to form nonaromatic 1-oxide and 1,1-dioxide derivatives, which exhibit different reactivity. chemicalbook.comnih.gov
Furthermore, flash vacuum thermolysis of related heterocyclic systems like 5-chloro-1,2,3,4-thiatriazole leads to quantitative decomposition into smaller, stable molecules such as N₂, ClCN, and sulfur, which proceeds through ring-opening pathways. researchgate.net This suggests that the this compound ring could also be susceptible to thermal or photochemical degradation, likely involving the cleavage of the weak S-N bonds. chemicalbook.com
Comparative Analysis of Synthetic Efficiency and Green Chemistry Considerations
The primary reported synthesis of this compound involves the halogen exchange (HALEX) reaction of 3,4-dichloro-1,2,5-thiadiazole. researchgate.net This method provides a direct route to the unsymmetrically substituted product.
Method 1: Halogen Exchange from 3,4-dichloro-1,2,5-thiadiazole
Reaction: 3,4-dichloro-1,2,5-thiadiazole is heated with anhydrous potassium fluoride (KF) in sulfolane. researchgate.net
Efficiency: The reaction is performed by refluxing the mixture overnight at an oil bath temperature of 180°C. researchgate.net A raw product yield of 4.6 g was obtained from 10 g of the starting dichloro derivative, which corresponds to a crude yield of approximately 53%. researchgate.net The final pure product is obtained via distillation. researchgate.net The reaction produces the desired monofluorinated product along with small amounts of the difluoro and unreacted dichloro derivatives. researchgate.net
Green Chemistry Considerations: This synthesis presents several challenges from a green chemistry perspective.
Solvent: It employs sulfolane, a high-boiling point (285°C) polar aprotic solvent, which is effective for fluoride exchange reactions but is energy-intensive to remove and difficult to recycle.
Energy Consumption: The reaction requires very high temperatures (180-200°C) and prolonged heating ("refluxed overnight"), leading to significant energy consumption. researchgate.net
Alternative Synthetic Approaches (General Thiadiazole Syntheses)
While not specifically detailed for this compound, general methods for synthesizing the 1,2,5-thiadiazole ring could be considered for a comparative analysis. A common method is the reaction of a 1,2-diamine with a sulfur source like sulfur monochloride or thionyl chloride. chemicalbook.com Another approach involves the cyclization of α-amino nitriles with sulfur halides. googleapis.com A process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole from cyanoformamide and sulfur chlorides has also been patented, which could potentially be adapted. google.com
A comparative analysis highlights the trade-offs between the existing method and potential alternatives.
| Parameter | Method 1: Halogen Exchange researchgate.net | Potential Alternative: Cyclization Routes chemicalbook.comgoogleapis.com |
|---|---|---|
| Starting Materials | 3,4-dichloro-1,2,5-thiadiazole, KF | Suited diamines/aminonitriles, Sulfur halides |
| Efficiency | ~53% crude yield, requires purification. | Variable yields; may require multi-step synthesis of precursor. |
| Solvent | Sulfolane (high-boiling, difficult to remove). | Often uses common solvents like DMF or toluene. |
| Temperature | Very high (180-200°C). | Can often be performed at lower temperatures (22-90°C). chemicalbook.com |
| Green Chemistry Score | Low, due to high energy use, high-boiling solvent, and side products. | Potentially higher, if lower temperatures and more benign solvents can be used. However, sulfur halides are hazardous reagents. |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a primary tool for determining the precise structure of 3-chloro-4-fluoro-1,2,5-thiadiazole (B6235157). By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment and connectivity of the atoms can be obtained.
Multi-nuclear NMR analysis provides specific data for the different NMR-active nuclei within the molecule. As the compound contains no hydrogen atoms, ¹H NMR spectroscopy is not applicable.
¹³C NMR: The ¹³C NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), shows two distinct signals corresponding to the two carbon atoms of the thiadiazole ring. researchgate.net The carbon atom bonded to the chlorine, C(Cl), resonates at 133 ppm, appearing as a doublet due to a two-bond coupling (²JCF) with the fluorine atom, with a coupling constant of 163 Hz. researchgate.net The carbon atom bonded to the fluorine, C(F), appears further downfield at 157 ppm, also as a doublet, but with a much larger one-bond coupling constant (¹JCF) of 1106 Hz. researchgate.net
¹⁹F NMR: The ¹⁹F NMR spectrum displays a single signal at -99 ppm, relative to an internal reference of trichlorofluoromethane (B166822) (CFCl₃). researchgate.net
¹⁵N NMR: Detailed experimental data for the ¹⁵N NMR analysis of this specific compound is not available in the cited literature.
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
|---|---|---|---|---|
| ¹³C | 133 | Doublet (d) | ²JCF = 163 | C-Cl |
| ¹³C | 157 | Doublet (d) | ¹JCF = 1106 | C-F |
| ¹⁹F | -99 | - | - | C-F |
While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are instrumental in confirming atomic connectivity. For a molecule like this compound, heteronuclear correlation experiments such as Heteronuclear Multiple Bond Correlation (HMBC) would be definitive. An HMBC experiment could map the long-range couplings between the fluorine atom and the carbon atoms, thereby confirming the ²JCF coupling observed in the ¹³C spectrum. However, specific experimental 2D NMR studies for this compound were not detailed in the reviewed sources.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The gas-phase infrared spectrum of this compound reveals several characteristic absorption bands. Total energy distribution (TED) calculations indicate that these vibrations are strongly mixed, meaning a single band often results from multiple types of bond movements. researchgate.net However, simplified assignments based on the major internal coordinate contributions have been made. researchgate.net
Key vibrational modes for the thiadiazole ring include the C=N stretches. The highest energy fundamental is observed at 1527 cm⁻¹, assigned to one of the C=N stretching modes. researchgate.net A second, strong C=N stretching band is assigned at 1422 cm⁻¹. researchgate.net Other significant bands include those with dominant N-S contribution at 873 cm⁻¹ and 813 cm⁻¹, and a band at 1121 cm⁻¹ which is assigned to the C-F stretch. researchgate.net
| Frequency (cm⁻¹) | Simplified Assignment |
|---|---|
| 1527 | C=N stretch |
| 1422 | C=N stretch |
| 1334 | Significant C-C character |
| 1121 | C-F stretch |
| 873 | N-S contribution |
| 813 | Dominant N-S contribution |
The presence of two different halogen substituents, chlorine and fluorine, has a notable influence on the molecule's structure and vibrational frequencies. The unsymmetrical substitution distorts the local C₂ᵥ symmetry of the thiadiazole ring to a lower Cₛ symmetry. researchgate.net Quantum-chemical calculations show that the C-N bond adjacent to the fluorine atom is shorter than the C-N bond connected to the chlorine atom. researchgate.net This difference in bond length and electron distribution leads to two distinct C=N stretching frequencies in the IR spectrum, as noted at 1527 cm⁻¹ and 1422 cm⁻¹, rather than a single degenerate mode that would be expected in a more symmetrical molecule. researchgate.net
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to study its fragmentation patterns upon ionization.
The molecular formula of this compound is C₂ClFN₂S. This gives it a monoisotopic mass of approximately 137.945 daltons. While detailed experimental fragmentation studies are not extensively reported, computational predictions of collision cross-section (CCS) values are available. These values are useful in advanced MS techniques like ion mobility-mass spectrometry for structural characterization.
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 138.95276 | 116.2 |
| [M+Na]⁺ | 160.93470 | 128.6 |
| [M-H]⁻ | 136.93820 | 117.0 |
A study on the related compound 3,4-dichloro-1,2,5-thiadiazole (B139948) showed that fragmentation pathways often involve the initial cleavage of an N-S bond, leading to various smaller charged fragments such as NS⁺ and SCl⁺. nih.gov Similar fragmentation behavior, involving the loss of halogen atoms and ring cleavage, would be anticipated for this compound.
Gas-Phase Spectroscopic Techniques: Ultraviolet Photoelectron Spectroscopy (UPS) for Electronic States
The electronic structure of this compound in the gas phase has been investigated using Ultraviolet Photoelectron Spectroscopy (UPS), a technique that measures the kinetic energy of electrons ejected from a molecule by monochromatic ultraviolet radiation. This analysis provides direct insight into the energies of the molecular orbitals. nih.gov
The He I and He II ultraviolet photoelectron spectra of gaseous this compound have been recorded and interpreted with the aid of quantum-chemical calculations. researchgate.net The determined ionization potentials correspond to the energy required to remove an electron from a specific molecular orbital. The electronic structure is discussed within the framework of molecular orbital theory. nih.gov
In the higher energy region of the spectrum, four photoelectron bands have been identified at 15.86, 16.6, 17.4, and 18.1 eV. nih.gov These bands are assigned to the ionization of halogen atom lone pair orbitals and one of the orbitals of the sigma (σ) framework. This assignment is supported by theoretical calculations and by comparison with the spectra of related difluoro and dichloro derivatives of 1,2,5-thiadiazole (B1195012). nih.govijres.org
Table 1: Experimental Ionization Potentials of this compound
| Ionization Potential (eV) | Assignment |
| 15.86 | Halogen lone pair / σ framework orbital |
| 16.6 | Halogen lone pair / σ framework orbital |
| 17.4 | Halogen lone pair / σ framework orbital |
| 18.1 | Halogen lone pair / σ framework orbital |
| Data sourced from Pasinszki et al. (2012). nih.gov |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure
While experimental X-ray diffraction data for single crystals of this compound is not available in the reviewed literature, its structural parameters have been determined through quantum-chemical calculations. researchgate.net These computational methods provide a detailed theoretical model of the molecule's solid-state conformation.
Determination of Bond Lengths, Bond Angles, and Planarity
Theoretical calculations at the B3LYP/aug-cc-pV(T+d)Z level have been employed to determine the ground-state geometry of this compound. nih.govresearchgate.net According to these calculations, the molecule possesses a planar structure with C_s symmetry. The planarity of the thiadiazole ring is a common feature in related halogenated compounds. nih.gov
The unsymmetrical substitution by fluorine and chlorine atoms distorts the local C_2v symmetry of the thiadiazole ring. researchgate.net A notable feature is that the C-N bond on the fluorine-substituted side is shorter than the C-N bond adjacent to the chlorine atom. This observation is consistent with the calculated structures of the corresponding difluoro and dichloro derivatives. researchgate.net In general, the bond lengths of the chloro-fluoro derivative are found to be intermediate between those of the difluoro and dichloro analogues. researchgate.net
Table 2: Calculated Structural Data for this compound
| Parameter | Value |
| Bond Lengths (Å) | |
| C-F | Data not available in search results |
| C-Cl | Data not available in search results |
| C-N (fluoro side) | Shorter than C-N (chloro side) researchgate.net |
| C-N (chloro side) | Longer than C-N (fluoro side) researchgate.net |
| N-S | Data not available in search results |
| C=C | Data not available in search results |
| Bond Angles (°) | Data not available in search results |
| Symmetry | Planar, C_s point group nih.govresearchgate.net |
| Note: Specific bond lengths and angles were not detailed in the provided search results, but the qualitative relationships and overall molecular symmetry were described. researchgate.net |
Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding)
The specific crystal packing and supramolecular assembly of this compound have not been experimentally determined. However, based on its structure, which includes both chlorine and fluorine atoms, halogen bonding is expected to be a significant directional force in its solid-state architecture. Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a negative site on an adjacent molecule. ijres.org
In related halogenated heterocyclic systems, halogen bonds (e.g., X···N, X···X, where X is a halogen) are known to play a crucial role in dictating the crystal packing. nih.govnih.gov For this compound, the chlorine atom, being more polarizable than fluorine, would be the more likely halogen bond donor. Potential halogen bond acceptors in the structure include the nitrogen atoms of the thiadiazole ring and the halogen atoms themselves. These interactions, along with other noncovalent forces like π-stacking of the planar rings, would collectively determine the final three-dimensional structure. nih.gov The stability and directionality of halogen bonding make it a powerful tool in crystal engineering, influencing the self-assembly of molecules in the solid state. nih.govrsc.org
Computational Chemistry and Theoretical Investigations
Quantum-Chemical Calculation Methodologies
Theoretical studies of 3-Chloro-4-fluoro-1,2,5-thiadiazole (B6235157) have utilized a range of quantum-chemical methods to predict its molecular properties with high accuracy.
Density Functional Theory (DFT) has been a primary tool for investigating this compound. Specifically, the B3LYP hybrid functional combined with the augmented correlation-consistent basis set, aug-cc-pV(T+d)Z, has been successfully used to determine the ground-state geometry of the molecule. oszk.hubibliomed.org This level of theory has been shown to provide reliable predictions for the geometric parameters and vibrational frequencies of thiadiazole derivatives. oszk.hu Calculations confirm that the molecule possesses a planar structure with Cₛ symmetry. oszk.huresearchgate.net The stability of the B3LYP wave function was confirmed, and it was found to be stable. researchgate.net
The unsymmetrical substitution by fluorine and chlorine atoms leads to a distortion of the local C₂ᵥ symmetry of the thiadiazole ring. researchgate.net Theoretical calculations have shown that the C-N bond on the fluorine-substituted side is shorter than the C-N bond adjacent to the chlorine atom. researchgate.net This observation is consistent with findings for related difluoro and dichloro derivatives. researchgate.net The calculated bond lengths for the chloro-fluoro derivative generally fall between those of the corresponding difluoro and dichloro compounds. researchgate.net Furthermore, an analysis of bond orders, using Gordy's rule, indicates a degree of bond order equalization within the ring, which is characteristic of the aromatic nature of thiadiazoles. researchgate.net The C-N bonds, nominally double bonds, exhibit a bond order between a single and double bond, while the C-C and N-S bonds, nominally single bonds, are shorter than typical single bonds, suggesting partial double bond character. researchgate.net
Table 1: Calculated Structural Data for this compound
| Parameter | Calculated Value |
|---|---|
| Symmetry | Planar, Cₛ |
| Asymmetry Parameter (κ) | -0.52 |
For a more detailed investigation of the electronic and vibrational characteristics, ab initio methods have been employed alongside DFT. oszk.hu The Symmetry-Adapted Cluster-Configuration Interaction (SAC-CI) method, in conjunction with the aug-cc-pV(T+d)Z basis set, has been utilized to provide high-accuracy predictions of ionization potentials and to support the assignment of bands in photoelectron spectra. oszk.hubibliomed.org While DFT methods like B3LYP are robust for ground-state properties, ab initio calculations such as SAC-CI are crucial for describing excited electronic states and ionization processes accurately.
Analysis of Electronic Structure and Reactivity
The electronic properties and reactivity of this compound have been explored through the lens of frontier molecular orbital theory and electrostatic potential analysis.
Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electron transfer properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity.
For 1,2,5-thiadiazole (B1195012) derivatives, the HOMO is often associated with the sulfur atom and delocalized π-systems, while the LUMO is typically distributed over the thiadiazole ring. researchgate.net In the case of this compound, the electronic structure and ionization potentials have been discussed within the framework of molecular orbital theory, supported by photoelectron spectroscopy. oszk.hubibliomed.org The ionization energies, determined experimentally and calculated theoretically, provide information about the energy levels of the molecular orbitals. oszk.hu
Electrostatic potential maps are valuable for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic or nucleophilic attack. While specific electrostatic potential maps for this compound are not detailed in the provided search results, related studies on similar molecules like 3,4-dichloro-1,2,5-thiadiazole (B139948) utilize these maps to pinpoint chemically reactive sites. figshare.com For substituted thiadiazoles, the electronegative nitrogen and halogen atoms, along with the sulfur atom, are expected to significantly influence the electrostatic potential distribution.
Quantum-chemical calculations have been instrumental in the interpretation of the experimental spectra of this compound. The molecule has been investigated in the gas phase using infrared (IR) and UV photoelectron spectroscopy (UPS). oszk.hubibliomed.org
Calculated harmonic vibrational frequencies at the B3LYP/aug-cc-pV(T+d)Z level show good agreement with the experimental gas-phase IR spectrum, aiding in the assignment of the fundamental vibrational modes. oszk.huresearchgate.net The calculations confirmed that all fifteen normal modes of vibration are infrared active. researchgate.net The total energy distribution (TED) analysis indicates that the vibrational modes are significantly mixed. researchgate.net Key assignments include C-N stretching vibrations, thiadiazole ring stretches, and a strong absorption band attributed to the C-F stretch. oszk.huresearchgate.net
Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|
| 1527 | - | C-N stretch |
| 1422 | - | C-N stretch |
| 1334 | - | Thiadiazole-ring stretch (significant C-C character) |
| 1121 | - | C-F stretch |
| 873 | - | Thiadiazole-ring stretch |
| 813 | - | Thiadiazole-ring stretch (dominant N-S contribution) |
Theoretical calculations of ionization energies using the SAC-CI method have been compared with the experimental He I and He II photoelectron spectra. oszk.hu This comparison has allowed for the assignment of the observed photoelectron bands to specific molecular orbitals, including those corresponding to the thiadiazole ring π-system and halogen lone pairs. oszk.hu The first four ionization potentials correspond to the π orbitals of the thiadiazole ring. oszk.hu The higher energy bands in the photoelectron spectrum are assigned to halogen atom lone pair orbitals and σ framework orbitals. oszk.hu
Table 3: Experimental and Calculated Vertical Ionization Energies (eV) for this compound
| Experimental IE (eV) | Calculated IE (eV) | Assignment |
|---|---|---|
| 11.10 | - | π orbital |
| 12.24 | - | π orbital |
| 13.78 | - | π orbital |
| 14.82 | - | π orbital |
| 15.86 | - | Halogen lone pair / σ framework |
| 16.6 | - | Halogen lone pair / σ framework |
| 17.4 | - | Halogen lone pair / σ framework |
| 18.1 | - | Halogen lone pair / σ framework |
Reaction Mechanism Elucidation via Transition State Calculations
Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the geometric and electronic structure of thiadiazoles. For this compound, calculations have determined that the molecule is planar with Cₛ symmetry. researchgate.net The substitution by fluorine and chlorine atoms distorts the local C₂ᵥ symmetry of the thiadiazole ring, with the C-N bond on the fluorine side being shorter than the one connected to the chlorine atom. researchgate.net This structural nuance is a foundational piece of data for understanding its reactivity.
While specific transition state calculations for reactions involving this compound are not extensively detailed in the available literature, the principles can be understood from studies on analogous compounds. Theoretical calculations on the decomposition of related thiadiazoles predict competitive reaction routes. For instance, studies on 5-chloro-1,2,3,4-thiatriazole suggest decomposition pathways that begin with either a retro-cycloaddition reaction or a ring-opening to an intermediate, both of which are critical steps that can be modeled to find the transition state energies that govern the reaction kinetics. researchgate.net Similarly, kinetic studies on the gas-phase reaction of hydroxyl radicals with 3,4-dichloro-1,2,5-thiadiazole have been performed, providing experimental data that can be correlated with theoretical transition state models. researchgate.netresearchgate.net
Furthermore, investigations into the formation of the 1,2,5-thiadiazole ring system, such as the photochemical-mediated ring contraction of 1,2,6-thiadiazines, utilize both experimental and theoretical approaches. researchgate.net These studies reveal complex mechanisms, like a chemoselective [3+2] cycloaddition, where transition state calculations are essential to map the potential energy surface and identify the most favorable reaction pathway. researchgate.net The thermal decomposition of 1,2,5-thiadiazole 1,1-dioxides, which yields nitrile groups and SO₂, is another area where transition state calculations can clarify the bond-breaking and bond-forming processes. mdpi.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Thiadiazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to correlate the chemical structure of compounds with their biological activities or physicochemical properties. nih.govymerdigital.com These mathematical models are essential in drug discovery and materials science for screening virtual libraries of compounds and designing new molecules with desired characteristics. mdpi.combiointerfaceresearch.com For thiadiazole derivatives, numerous QSAR/QSPR studies have been conducted to understand the structural requirements for various biological activities, including anticancer, antimicrobial, and enzyme inhibitory actions. ymerdigital.comresearchgate.netnih.gov These models are typically developed using statistical methods like Multiple Linear Regression (MLR), Genetic Function Approximation (GFA), and Artificial Neural Networks (ANN). mdpi.comresearchgate.net
Development of Molecular Descriptors
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. ymerdigital.com A wide array of descriptors has been employed in the study of thiadiazole derivatives to capture the chemical information relevant to their activity and properties. researchgate.netnih.gov These descriptors can be broadly categorized as follows:
Topological Descriptors: These 2D descriptors are derived from the graph representation of the molecule and describe atomic connectivity and molecular shape. Examples include Kier and Hall indices and radial distribution function (RDF) descriptors. ymerdigital.comresearchgate.net
Geometrical Descriptors: These 3D descriptors are calculated from the spatial coordinates of the atoms and include parameters like molecular volume (MV) and surface area grid (SAG). researchgate.net
Physicochemical Descriptors: These describe bulk properties of the molecule, such as the logarithm of the partition coefficient (logP), which measures lipophilicity, and Molar Refractivity (MR). researchgate.netnih.gov
Electronic and Quantum-Chemical Descriptors: These are derived from quantum mechanics calculations (e.g., DFT) and describe the electronic properties of the molecule. nih.gov Common examples include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO), dipole moment (μ), polarizability (Pol), and atomic charges. researchgate.netnih.govfigshare.com
The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR/QSPR model. nih.gov
Table 1: Examples of Molecular Descriptors Used in Thiadiazole QSAR/QSPR Studies
| Descriptor Category | Specific Descriptor | Description | Reference |
|---|---|---|---|
| Physicochemical | logP | A measure of the molecule's lipophilicity. | researchgate.net |
| Molar Refractivity (MR) | Relates to the volume occupied by a molecule and its polarizability. | researchgate.net | |
| Electronic | Hydration Energy (HE) | The energy released upon hydration of the molecule. | researchgate.net |
| Polarizability (Pol) | The ability of the electron cloud to be distorted by an electric field. | researchgate.net | |
| E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. | ||
| Wang-Ford Charges | Atomic charges derived from the molecular electrostatic potential surface. | nih.gov | |
| Topological | Kier and Hall Index | A measure of molecular shape and connectivity. | researchgate.net |
| Geometrical | Molecular Volume (MV) | The volume of the molecule. | researchgate.net |
| Surface Area Grid (SAG) | The solvent-accessible surface area of the molecule. | researchgate.net |
Prediction of Physicochemical or Electronic Properties
QSPR models are specifically developed to predict the physicochemical and electronic properties of molecules. doi.org This is particularly valuable when experimental determination is difficult, time-consuming, or impossible.
For novel 1,2,5-thiadiazole derivatives, QSPR theory has been shown to be a valuable tool for estimating functional group spectral parameters that are typically measured by techniques like IR and NMR spectroscopy. doi.org By generating a large pool of theoretical descriptors, it is possible to create predictive models that can estimate missing or ambiguous spectral data. doi.org
Computational studies on thiadiazole-containing systems have also focused on predicting key electronic properties. DFT calculations on fluorene-1,3,4-thiadiazole oligomers, for example, have been used to analyze the HOMO and LUMO distributions and the energy gap, which are crucial for applications in organic electronics. nih.gov Similarly, for 3,4-dichloro-1,2,5-thiadiazole, a close analog of the title compound, DFT has been used to calculate thermodynamic properties (such as entropy and enthalpy) and local reactivity descriptors like chemical hardness and softness from the HOMO-LUMO gap. figshare.com
Furthermore, computational programs are used to predict properties relevant to drug development, such as membrane permeability and oral bioavailability, for various thiadiazole derivatives. nih.govresearchgate.net These predictions help in the early stages of drug design to prioritize compounds with favorable pharmacokinetic profiles. nih.gov
Table 2: Examples of Predicted Properties for Thiadiazole Derivatives via QSPR/Computational Methods
| Property Type | Specific Property Predicted | Method | Reference |
|---|---|---|---|
| Spectral | IR and NMR Spectral Data | QSPR with Dragon Descriptors | doi.org |
| Electronic | HOMO/LUMO Energies | DFT (B3LYP) | nih.gov |
| Band Gap | DFT (B3LYP) | nih.gov | |
| Hyperpolarizability (NLO properties) | DFT | figshare.com | |
| Thermodynamic | Enthalpy, Entropy, Specific Heat | DFT | figshare.com |
| Pharmacokinetic | Membrane Permeability | Molinspiration, ALOGPS 2.1 | nih.govresearchgate.net |
| Oral Bioavailability | Molinspiration, ALOGPS 2.1 | nih.govresearchgate.net |
Applications in Functional Materials and Advanced Chemical Systems Non Biological/non Medical
Organic Electronics and Optoelectronic Devices
The field of organic electronics relies on the development of novel π-conjugated organic molecules that can function as semiconductors. The 1,2,5-thiadiazole (B1195012) heterocycle is a well-established building block in this area due to its electron-deficient nature, which facilitates electron transport. The introduction of fluorine and chlorine atoms further enhances this property.
The primary potential application of 3-chloro-4-fluoro-1,2,5-thiadiazole (B6235157) in organic semiconductors stems from its strong electron-accepting (acceptor) characteristics. The 1,2,5-thiadiazole ring itself is electron-deficient, and the presence of highly electronegative fluorine and chlorine atoms significantly amplifies this property. Quantum-chemical calculations and gas-phase spectroscopy studies have provided detailed insights into the electronic structure of the molecule. bibliomed.org
Investigations using UV photoelectron spectroscopy have determined the ionization potentials of this compound, offering a quantitative measure of the energy levels of its molecular orbitals. researchgate.netbibliomed.org This data is crucial for designing organic semiconductors, as the energy levels of donor and acceptor materials must be precisely aligned for efficient charge separation and transport. The low-lying molecular orbitals of this compound make it a candidate for use as a strong acceptor unit in donor-acceptor type polymers or small molecules. researchgate.net In such systems, it would facilitate the creation and separation of excitons (electron-hole pairs) when exposed to light.
While typically viewed as an acceptor, in combination with extremely strong acceptor units, the thiadiazole moiety could potentially act as a weak donor. However, its primary and most promising role remains that of an electron acceptor.
Table 1: Key Electronic and Structural Properties of this compound
| Property | Value / Description | Significance in Organic Electronics |
|---|---|---|
| Molecular Structure | Planar, Cₛ symmetry researchgate.net | Promotes π-π stacking and efficient charge transport in thin films. |
| Electron Affinity | High (inferred from substituent effects) | Strong electron-accepting character, suitable for n-type semiconductors. |
| Ionization Potentials | Determined via UV photoelectron spectroscopy bibliomed.org | Allows for energy level matching with donor materials in devices. |
| Substituent Effects | Asymmetric substitution with F and Cl researchgate.net | Modulates electronic properties and solubility, enabling fine-tuning of material characteristics. |
In the realm of organic photovoltaics (OPVs), there is a continuous search for materials that can improve power conversion efficiencies (PCE). The design of donor-acceptor (D-A) copolymers is a leading strategy, where electron-rich (donor) and electron-poor (acceptor) units are alternated along a polymer backbone.
The 1,2,5-thiadiazole unit is a common building block for acceptor moieties in high-performance polymer donors. chinesechemsoc.orgacs.org Incorporating this compound as the acceptor unit in a D-A copolymer could lead to polymers with low-lying Highest Occupied Molecular Orbital (HOMO) energy levels. A lower HOMO level is beneficial for achieving a higher open-circuit voltage (Voc) in the final solar cell device, which is a key factor for high PCE. acs.org
Furthermore, the asymmetry of the molecule could disrupt excessive crystallization, leading to a more favorable bulk heterojunction (BHJ) morphology when blended with an acceptor material. The BHJ morphology is critical for efficient charge separation and collection. Thiazole-based polymer donors have already demonstrated potential in achieving high efficiencies in organic solar cells. chinesechemsoc.orgd-nb.info The enhanced electron-withdrawing strength of the chloro-fluoro-substituted thiadiazole could push these efficiencies even higher.
For Organic Field-Effect Transistors (OFETs), materials with high charge carrier mobility are required. The planar structure of this compound is advantageous, as it can facilitate the intermolecular π-π stacking necessary for efficient charge transport. researchgate.net By incorporating this unit into conjugated polymers, it is possible to develop n-type (electron-transporting) semiconductors for use in complementary logic circuits. Copolymers based on thiadiazole derivatives have been successfully used as the active channel in OFETs, demonstrating the viability of this approach. nih.gov
In the context of Organic Light-Emitting Diodes (OLEDs), materials with specific energy levels are needed to ensure efficient injection and transport of electrons and holes, leading to their recombination and the emission of light. While often used in transport layers, thiadiazole derivatives can also be part of the emissive layer, where their electronic properties can be used to tune the emission color and efficiency of the device. The specific electronic properties of this compound could make it a useful building block for host or electron-transporting materials in phosphorescent OLEDs.
Ligands in Coordination Chemistry and Catalysis
The nitrogen atoms of the 1,2,5-thiadiazole ring possess lone pairs of electrons, making them potential coordination sites for metal ions. This opens up the possibility of using this compound as a ligand in coordination chemistry.
While specific metal complexes of this compound are not extensively documented in the literature, the coordination chemistry of other substituted thiadiazoles is known. For instance, thiadiazole derivatives containing additional donor sites, such as a pyridine (B92270) ring, readily form complexes with various metals. sigmaaldrich.com
The nitrogen atoms of the this compound ring are expected to be weakly basic due to the strong electron-withdrawing effects of the halogen substituents. However, they could still coordinate to soft, electron-rich metal centers. The synthesis of such complexes would likely involve the reaction of the thiadiazole with a suitable metal precursor under anhydrous conditions. The resulting complexes could exhibit interesting structural and electronic properties, influenced by the interplay between the metal center and the electron-poor ligand.
Metal complexes containing thiadiazole ligands have potential applications in catalysis. The electronic properties of the ligand can significantly influence the reactivity of the metal center. By tuning the substituents on the thiadiazole ring, one can modulate the Lewis acidity and redox potential of the metal, thereby affecting its catalytic activity and selectivity.
Given the electron-deficient nature of the this compound ligand, its coordination to a metal center would make the metal more electron-poor (more Lewis acidic). This could enhance its catalytic activity in reactions such as Friedel-Crafts alkylations, Diels-Alder reactions, or polymerization processes. Furthermore, the rigid and planar geometry of the ligand could be exploited to control the stereoselectivity of certain catalytic transformations. While this remains a theoretical prospect, the fundamental properties of the molecule suggest it is a promising candidate for exploration in the design of novel catalysts.
Precursors for Agrochemical Research and Veterinary Science (Focus on Synthetic Design, not Efficacy/Dosage/Safety)
The 1,2,5-thiadiazole ring is a recognized scaffold in the development of biologically active compounds for pharmaceutical and agrochemical applications. The specific compound, this compound, serves as a versatile building block for creating more complex molecules, primarily due to the reactivity of its halogen substituents. The differential reactivity of the chloro and fluoro groups allows for selective chemical modifications, a key aspect in the rational design of new compounds.
Design Principles for Novel Agrochemical Lead Compounds
In the synthetic design of novel agrochemicals, the this compound moiety can be incorporated to:
Introduce Specific Functional Groups: The chlorine atom is generally more susceptible to nucleophilic displacement than the fluorine atom. This differential reactivity allows for the selective introduction of various functional groups, such as amines, alkoxides, or thiolates, at the 3-position. Such modifications can be crucial for interacting with specific biological targets in pests or pathogens.
Modulate Lipophilicity: The introduction of different substituents in place of the chlorine or fluorine atoms can systematically alter the lipophilicity of the resulting molecule. This is a critical parameter for ensuring the compound can penetrate the waxy outer layers of plants or the cuticles of insects.
Create Libraries for Screening: The reactivity of this compound facilitates the parallel synthesis of a library of derivatives. By reacting the precursor with a diverse set of nucleophiles, a wide range of compounds can be generated and screened for potential herbicidal, insecticidal, or fungicidal activity.
A patent for a related compound, 3-chloro-4-hydroxy-1,2,5-thiadiazole, highlights its use as an intermediate in the synthesis of sulfathiadiazoles, which have shown antiparasitic and antibacterial activity. google.com This underscores the role of halogenated 1,2,5-thiadiazoles as foundational structures in the development of compounds for veterinary applications.
Structure-Property Relationships in Agrochemical Development
The relationship between the chemical structure of a compound and its biological activity is a cornerstone of agrochemical research. For derivatives of this compound, the following structure-property relationships are of key interest:
Influence of Halogen Substitution: The presence and nature of halogen atoms can significantly impact a molecule's biological activity. Fluorine, in particular, is often incorporated into agrochemicals to enhance metabolic stability and increase binding affinity to target enzymes. The C-F bond is stronger than the C-Cl bond, making it more resistant to metabolic degradation.
Impact of Introduced Moieties: The properties of the final agrochemical are heavily dependent on the nature of the group that replaces the chlorine or fluorine atom. For example, introducing a moiety that mimics a natural substrate of a key enzyme in a pest could lead to potent and selective inhibition.
While specific studies on the agrochemical applications of this compound are not extensively documented in publicly available literature, the general principles of agrochemical design and the known reactivity of similar halogenated heterocycles suggest its potential as a valuable synthetic intermediate.
Chemical Sensing and Probes
The unique electronic and photophysical properties of certain heterocyclic compounds make them attractive candidates for the development of chemical sensors. The 1,2,5-thiadiazole scaffold, when appropriately functionalized, can form the basis of fluorescent or chromogenic probes that signal the presence of specific analytes.
Development of Fluorescent or Chromogenic Thiadiazole-Based Sensors
Fluorescent and chromogenic sensors operate by exhibiting a change in their optical properties, such as color or fluorescence intensity, upon binding to a target molecule. The design of such sensors based on a 1,2,5-thiadiazole core would involve modifying the this compound precursor to include a signaling unit and a recognition unit.
Signaling Unit: This is the part of the molecule responsible for the photophysical response. The 1,2,5-thiadiazole ring itself can be part of the chromophore or fluorophore system. Research on other thiadiazole derivatives has shown that they can be incorporated into larger conjugated systems to create dyes that absorb and emit light in the visible or even near-infrared range. nih.govrsc.org
Recognition Unit: This is the part of the molecule that selectively binds to the target analyte. This unit would be introduced by substituting the chlorine or fluorine atom of this compound with a functional group capable of specific interactions (e.g., a crown ether for metal ion sensing, or a specific peptide sequence for biomolecule recognition).
The development process would leverage the reactivity of the C-Cl and C-F bonds. For instance, a fluorophore could be attached at the 3-position via nucleophilic substitution of the chlorine atom. The subsequent interaction of the recognition unit with an analyte could then induce a conformational change or an electronic perturbation that alters the fluorescence of the attached dye, leading to a detectable signal.
While the direct application of this compound in published sensor research is not apparent, the principles of sensor design and the known chemistry of this compound provide a clear pathway for its potential use in creating novel chemical probes. The electron-withdrawing nature of the di-halogenated thiadiazole core could also be exploited to modulate the electronic properties of an attached chromophore, potentially leading to sensors with high sensitivity. Studies on 1,3,4-thiadiazole (B1197879) derivatives have demonstrated dual fluorescence effects, suggesting their utility as sensitive molecular probes for environmental changes. nih.gov
Future Directions and Emerging Research Opportunities
Sustainable Synthetic Methodologies for Thiadiazoles: Green Chemistry Principles
The chemical industry's shift towards sustainability has placed a strong emphasis on the development of environmentally benign synthetic protocols. mdpi.comscilit.com For thiadiazoles, this involves moving away from conventional methods that often rely on hazardous solvents and high energy consumption. mdpi.comingentaconnect.com Future research will increasingly focus on aligning thiadiazole synthesis with the principles of green chemistry.
Key research thrusts include the use of microwave irradiation and ultrasonication. ingentaconnect.comnanobioletters.com These techniques have been shown to accelerate reaction rates, improve product yields (often in the 75-90% range), and reduce reaction times compared to conventional heating methods. nanobioletters.comresearchgate.net Another promising avenue is the adoption of green solvents, such as water or deep eutectic solvents (DES), and solvent-free reaction conditions. mdpi.comrsc.org For instance, grinding techniques using catalysts like basic alumina (B75360) have enabled the synthesis of disubstituted 1,2,4-thiadiazoles in excellent yields (90-99%) within minutes at room temperature, completely eliminating the need for solvents. mdpi.com The application of these principles to the synthesis of 3-Chloro-4-fluoro-1,2,5-thiadiazole (B6235157) could offer a more sustainable alternative to current methods, which involve high-temperature refluxing in solvents like sulfolane. researchgate.net
| Method | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Organic Synthesis (MAOS) | Microwave irradiation, often solvent-free or with green solvents | Reduced reaction times, improved yields (85-90%), enhanced reproducibility | ingentaconnect.comnanobioletters.comresearchgate.net |
| Ultrasonication | High-frequency sound waves, often at room temperature | Good yields (75-80%), energy efficiency, can overcome phase-transfer limitations | nanobioletters.com |
| Grinding Technology | Solvent-free, mechanical grinding with a solid catalyst (e.g., basic alumina) | High efficiency, short reaction times (5-15 min), excellent yields (90-99%), neat conditions | mdpi.com |
| Deep Eutectic Solvents (DES) | Use of DES as both a green solvent and a non-toxic catalyst | Mild reaction conditions, easy recovery and reusability of the solvent/catalyst system | rsc.org |
| Biocatalysis | Enzyme-mediated reactions (e.g., using haloperoxidases) in aqueous buffer | High chemoselectivity, use of catalytic halide salt, environmentally benign oxidant (H₂O₂) | acs.org |
Advanced Flow Chemistry and Continuous Manufacturing for Thiadiazole Production
Flow chemistry, or continuous manufacturing, is emerging as a transformative technology in chemical synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. worktribe.comresearchgate.netthieme-connect.de The application of flow chemistry to the production of thiadiazoles is a key area for future development.
Research has demonstrated the successful continuous flow synthesis of 1,2,4-thiadiazole (B1232254) derivatives, highlighting the ability to safely handle hazardous reagents and intermediates through in-line quenching. worktribe.comvapourtec.comnih.gov This approach allows for the rapid production of gram quantities of material with precise control over reaction parameters, leading to improved product quality and yield. worktribe.comresearchgate.net Developing a continuous flow process for this compound could mitigate the risks associated with its high-temperature batch synthesis and facilitate safer, more efficient large-scale production. researchgate.net This methodology is particularly advantageous for the pharmaceutical industry, where consistent quality and process robustness are paramount. thieme-connect.de
| Parameter | Batch Processing | Continuous Flow Processing | Reference |
|---|---|---|---|
| Safety | Higher risk due to large volumes of hazardous materials | Improved safety with small reaction volumes and better heat transfer | worktribe.comresearchgate.net |
| Efficiency & Yield | Can be limited by mixing and heat transfer; lower space-time yield | Higher efficiency, superior reaction speed, and often higher yields | researchgate.net |
| Scalability | Scaling up can be complex and non-linear | Easier and more predictable scale-up by running the system for longer | researchgate.net |
| Process Control | Difficult to maintain precise control over temperature and mixing | Precise microfluidic control over reaction conditions (temp, pressure, time) | researchgate.net |
| Product Quality | Potential for batch-to-batch variability | Improved product consistency and quality | thieme-connect.de |
Integration of Thiadiazole Moieties into Novel Hybrid Materials
The unique electronic properties and structural rigidity of the thiadiazole ring make it an attractive component for advanced functional materials. mdpi.comrsc.orgresearchgate.net A significant future direction is the incorporation of thiadiazole moieties, including derivatives of this compound, into novel hybrid materials such as metal-organic frameworks (MOFs), coordination polymers (CPs), and liquid crystals. mdpi.comresearchgate.nettandfonline.com
Thiadiazole-based ligands have been successfully used to construct luminescent MOFs. mdpi.comrsc.org For example, a zirconium-based MOF incorporating a benzo[c] mdpi.comnanobioletters.comresearchgate.netthiadiazole ligand exhibited strong luminescence, making it a candidate for sensing applications. mdpi.com Similarly, a zinc-based MOF functionalized with a thiadiazole derivative was developed as a highly selective fluorescent probe for cadmium ions. rsc.org The electron-withdrawing nature of the fluoro and chloro substituents on this compound could be exploited to tune the electronic and photophysical properties of such materials. Furthermore, the creation of hybrid molecules, where the thiadiazole core is linked to other bioactive scaffolds like coumarin, pyrazoline, or indazole, is a burgeoning field for developing compounds with multifaceted activities. tandfonline.comnih.govacs.org
| Material/Hybrid Type | Thiadiazole Core | Key Feature/Application | Reference |
|---|---|---|---|
| Metal-Organic Framework (MOF) | 4,4'-(benzo[c] mdpi.comnanobioletters.comresearchgate.netthiadiazole-4,7-diyl)dibenzoic acid | Strongly luminescent Zr(IV)-based MOF for potential sensing | mdpi.com |
| Metal-Organic Framework (MOF) | 4,4'-(benzothiadiazole-4,7-diyl)dibenzoate | Porous Zn(II)-based MOF for selective fluorescent detection of Cd²⁺ | rsc.org |
| Hybrid Molecule | Indazole-thiadiazole-thiazolidinone | Inhibition of acetylcholinesterase and butyrylcholinesterase | nih.gov |
| Hybrid Molecule | Coumarin-thiadiazole | Antimicrobial activity | nih.gov |
| Liquid Crystals | Regioisomeric thiadiazole core with cholesterol | Investigation of structure-property correlation in liquid crystal phases | tandfonline.com |
Machine Learning and Artificial Intelligence for Predictive Chemistry of Thiadiazoles
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by enabling predictive chemistry. nih.govrsc.org This approach can accelerate the discovery and development of new molecules by predicting their properties and reaction outcomes, thereby reducing the need for extensive empirical experimentation. nih.govdigitellinc.com
For thiadiazoles, ML models can be trained on existing data to predict a range of characteristics, from biological activity to reaction yields. nih.govchemrxiv.org Quantitative Structure-Activity Relationship (QSAR) models, for example, have been developed for thiazole (B1198619) derivatives to predict their potential as anticancer agents by correlating molecular descriptors with biological activity. nih.gov Similar models could be developed for this compound derivatives to rapidly screen virtual libraries for candidates with desired properties. ML can also predict reaction outcomes, helping chemists to optimize reaction conditions or identify the most promising substrates for a known transformation without stepping into the lab. nih.govchemrxiv.org These predictive tools will be instrumental in navigating the vast chemical space of thiadiazole derivatives efficiently.
| ML Application | Methodology | Objective | Reference |
|---|---|---|---|
| QSAR Modeling | Using molecular descriptors (e.g., from CDK) with regression algorithms (OLS, SVM, PLS) | Predict the inhibitory activity of thiazole derivatives on biological targets | nih.gov |
| Reaction Yield Prediction | Supervised machine learning using molecular fingerprints and QM-derived descriptors | Predict reaction yields for a dataset of related heterocyclic compounds | chemrxiv.org |
| Reaction Deployment | Training models on large reaction corpora (e.g., using graph-based models) | Predict whether a known reaction will apply to novel substrates | nih.govrsc.org |
| Toxicity Prediction | In silico models predicting carcinogenicity, mutagenicity, and LD₅₀ values | Assess the safety profile of new triazolo-thiadiazole derivatives before synthesis | nih.gov |
Exploration of New Reactivity Modes and Unconventional Transformations
Expanding the synthetic toolkit for thiadiazoles requires the exploration of new reactivity modes and unconventional chemical transformations. Halogenated thiadiazoles, such as this compound, are particularly valuable intermediates because the halogen atoms can be readily displaced by nucleophiles, providing a gateway to a wide array of derivatives. nih.gov
Future research will likely focus on moving beyond classical nucleophilic substitution. This includes exploring halogenation-induced bond formation, where an electrophilic halogenating agent activates the substrate for subsequent bond formation. acs.org An exciting and unconventional approach involves biocatalysis, such as using vanadium-dependent haloperoxidase enzymes to perform selective S-halogenation on thioamides, initiating an oxidative dimerization to form the 1,2,4-thiadiazole ring. acs.org Applying such enzymatic or chemo-enzymatic strategies to the 1,2,5-thiadiazole (B1195012) system could unlock novel and sustainable synthetic pathways. Additionally, investigating rearrangement reactions and cycloaddition reactions, where the thiadiazole ring acts as a dipole, could lead to the discovery of unprecedented molecular scaffolds. nih.gov These explorations into new reactivity will be crucial for accessing novel chemical space and expanding the utility of the thiadiazole core.
Q & A
Q. What are the optimal synthetic routes for preparing 3-Chloro-4-fluoro-1,2,5-thiadiazole, and what reaction conditions are critical for high yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, substituting chlorine or fluorine atoms on pre-functionalized thiadiazole precursors under reflux conditions with polar aprotic solvents (e.g., DMSO or DMF). A base like sodium methoxide or potassium carbonate is often required to deprotonate intermediates. Key steps include:
- Precursor Selection : Use 3,4-dihalo-1,2,5-thiadiazole derivatives (e.g., 3-chloro-4-iodo analogs) to enable selective fluorination.
- Fluorination : Employ KF or AgF in anhydrous conditions to replace iodine or chlorine at the 4-position.
- Purification : Distill under reduced pressure and recrystallize using ethanol/water mixtures for purity (>95%) .
Critical Parameters : Temperature control (80–120°C), solvent dryness, and stoichiometric excess of fluorinating agents to minimize side reactions.
Q. How can spectroscopic techniques confirm the structure and purity of this compound derivatives?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify protons adjacent to electronegative groups (e.g., fluorine’s deshielding effect causes downfield shifts).
- ¹⁹F NMR : Directly confirms fluorine presence (δ ≈ −100 to −150 ppm for aromatic F).
- IR Spectroscopy : Detect C–F stretching vibrations (~1100–1000 cm⁻¹) and thiadiazole ring vibrations (1600–1500 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ for C₃ClFN₃S).
Q. What nucleophilic substitution reactions are feasible for this compound, and how do solvents influence reactivity?
- Methodological Answer : The chlorine atom at position 3 is more reactive toward nucleophiles than fluorine due to lower bond dissociation energy. Common reactions include:
| Reaction Type | Reagents | Products |
|---|---|---|
| Amination | NH₃/Amines | 3-Amino-4-fluoro derivatives |
| Thiolation | NaSH/Thiols | 3-Sulfanyl derivatives |
| Alkoxylation | RONa (e.g., MeONa) | 3-Alkoxy derivatives |
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, while protic solvents (e.g., ethanol) may deactivate nucleophiles via hydrogen bonding .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- Functional Selection : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311++G(d,p) to balance accuracy and computational cost .
- Key Analyses :
- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Fluorine’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at position 3.
- NBO Analysis : Quantify hyperconjugative interactions (e.g., σ→σ* or n→π*) influencing bond polarization .
- Validation : Compare computed IR/NMR spectra with experimental data to refine models .
Q. What strategies resolve contradictions between theoretical predictions and experimental biological activity data for thiadiazole derivatives?
- Methodological Answer :
- Systematic SAR Studies : Synthesize analogs with incremental substitutions (e.g., replacing fluorine with methoxy) to isolate electronic vs. steric effects.
- In Silico Docking : Use software like AutoDock to model interactions with biological targets (e.g., bacterial enzymes). For instance, fluorine’s electronegativity may improve binding affinity to hydrophobic pockets .
- Experimental Validation : Conduct enzyme inhibition assays (e.g., MIC tests for antimicrobial activity) under standardized conditions to verify computational predictions .
Q. What challenges arise in achieving regioselective functionalization of the thiadiazole ring, and how can directing groups mitigate these?
- Methodological Answer :
- Challenge : Competing reactivity at positions 3 and 4 due to electron-deficient ring.
- Solutions :
- Directing Groups : Introduce temporary substituents (e.g., nitro groups) to block undesired positions. For example, nitration at position 5 can direct amination to position 3 .
- Catalysis : Use transition metals (e.g., Pd) to facilitate C–H activation at specific sites.
- Case Study : Fluorine at position 4 electronically deactivates position 3, but steric hindrance from bulky substituents can override this effect .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
